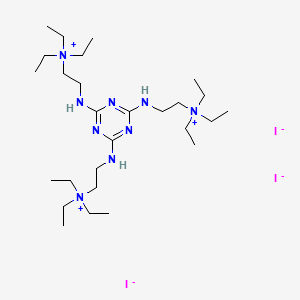
s-Triazine, 2,4,6-tris(2'-(triethylammonio)ethylamino)-, triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three triethylammonioethylamino groups and three iodide ions. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide typically involves the reaction of cyanuric chloride with triethylamine and ethylenediamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylenediamine to form the desired triazine derivative.
Step 3: The final product is purified and crystallized to obtain s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products:
Oxidation Products: Various oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives with altered functional groups.
Substitution Products: Triazine compounds with different anions or functional groups replacing the iodide ions.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis and catalysis.
- Employed in the preparation of coordination complexes.
Biology:
- Investigated for its potential use in biochemical assays and as a molecular probe.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Used in spectrophotometric analysis and coordination chemistry.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Employed in organic synthesis and as a reagent.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Utilized in materials science and as a precursor for advanced materials.
Uniqueness: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide is unique due to its triethylammonioethylamino groups and iodide ions, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
Properties
CAS No. |
64059-54-7 |
|---|---|
Molecular Formula |
C27H60I3N9 |
Molecular Weight |
891.5 g/mol |
IUPAC Name |
2-[[4,6-bis[2-(triethylazaniumyl)ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-triethylazanium;triiodide |
InChI |
InChI=1S/C27H60N9.3HI/c1-10-34(11-2,12-3)22-19-28-25-31-26(29-20-23-35(13-4,14-5)15-6)33-27(32-25)30-21-24-36(16-7,17-8)18-9;;;/h10-24H2,1-9H3,(H3,28,29,30,31,32,33);3*1H/q+3;;;/p-3 |
InChI Key |
WVDLNURIVZKOKA-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CC)CCNC1=NC(=NC(=N1)NCC[N+](CC)(CC)CC)NCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















